

Spectroscopic comparison of chlorinated quinoline isomers

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Compound of Interest

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A Spectroscopic Showdown: Differentiating Chlorinated Quinoline Isomers

For researchers, scientists, and drug development professionals working with quinoline derivatives, the precise identification of chlorinated isomers is a critical step in synthesis and characterization. The substitution pattern of chlorine on the quinoline ring profoundly influences the molecule's physicochemical and biological properties. This guide provides a comparative analysis of chlorinated quinoline isomers using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to facilitate their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for various monochlorinated quinoline isomers. These values are compiled from publicly available spectral databases and research articles. Note that spectral data can vary slightly based on the solvent, concentration, and instrumentation used.

¹H NMR Spectral Data

The chemical shifts (δ) in ¹H NMR spectroscopy are highly sensitive to the electronic environment of the protons. The position of the chlorine atom significantly alters the chemical shifts of the protons on both the pyridine and benzene rings of the quinoline scaffold.

Table 1: ¹H NMR Chemical Shifts (ppm) of Chlorinated Quinoline Isomers in CDCl₃

Position of Cl	H-2	H-3	H-4	H-5	H-6	H-7	H-8
2-Chloro	-	~7.42 (d)	~8.05 (d)	~7.75 (ddd)	~7.55 (ddd)	~7.80 (d)	~8.15 (d)
4-Chloro	~8.80 (d)	~7.50 (d)	-	~8.15 (d)	~7.70 (ddd)	~7.85 (d)	~8.20 (d)
5-Chloro	~8.90 (dd)	~7.40 (dd)	~8.65 (dd)	-	~7.60 (t)	~7.70 (d)	~7.95 (d)
6-Chloro	~8.90 (dd)	~7.40 (dd)	~8.10 (d)	~8.05 (d)	-	~7.65 (dd)	~7.45 (d)
7-Chloro ^[1]	~8.89 (d)	-	-	-	-	-	-
8-Chloro ^[2] ^[3]	~8.95 (dd)	~7.45 (dd)	~8.15 (dd)	~7.75 (dd)	~7.40 (t)	~7.50 (dd)	-

Note: Coupling patterns are abbreviated as d (doublet), dd (doublet of doublets), t (triplet), and ddd (doublet of doublet of doublets). Values are approximate and intended for comparative purposes.

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The electronegative chlorine atom causes a downfield shift for the carbon atom to which it is attached and influences the chemical shifts of neighboring carbons.

Table 2: ¹³C NMR Chemical Shifts (ppm) of Chlorinated Quinoline Isomers in CDCl₃

Position of Cl	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a
2-Chloro	~151.0	~122.5	~136.0	~127.5	~129.5	~127.0	~127.8	~129.0	~148.0
4-Chloro [4]	~151.0	~121.0	~142.0	~125.0	~130.0	~128.5	~126.5	~129.0	~149.0
5-Chloro	~150.5	~121.5	~135.0	~128.0	~132.0	~126.0	~129.0	~127.0	~147.5
6-Chloro [5]	~150.0	~121.0	~135.5	~129.0	~130.0	~133.0	~127.0	~128.0	~148.0
7-Chloro [1]	159.41	116.37	155.12	-	120.73	133.14	139.62	118.33	157.32
8-Chloro [2][6]	~150.0	~121.5	~136.5	~128.0	~127.0	~126.5	~129.5	~144.0	~147.0

IR Spectral Data

Infrared spectroscopy is useful for identifying characteristic functional groups and fingerprinting molecules. For chlorinated quinolines, key vibrations include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the quinoline core, and the C-Cl stretching vibration.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Chlorinated Quinoline Isomers

Isomer	Aromatic C-H Stretch	C=C & C=N Stretch	C-Cl Stretch
2-Chloro ^{[7][8]}	3100-3000	1620-1450	800-600
4-Chloro ^[4]	3100-3000	1610-1450	800-600
5-Chloro	3100-3000	1615-1450	800-600
6-Chloro	3100-3000	1610-1450	800-600
7-Chloro ^[1]	-	1621 (C=N)	764
8-Chloro ^[3]	3100-3000	1610-1450	800-600

Mass Spectrometry Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. All monochlorinated quinoline isomers have the same nominal molecular weight. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak (M+).

Table 4: Mass Spectrometry Data for Chlorinated Quinoline Isomers

Isomer	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
2-Chloro[8]	C ₉ H ₆ ClN	163.60	163 (M+), 165 (M+2), 128 (M-Cl)
4-Chloro[9][10]	C ₉ H ₆ ClN	163.60	163 (M+), 165 (M+2), 128 (M-Cl)
5-Chloro[11]	C ₉ H ₆ ClN	163.60	163 (M+), 165 (M+2), 128 (M-Cl)
6-Chloro[12]	C ₉ H ₆ ClN	163.60	163 (M+), 165 (M+2), 128 (M-Cl)
7-Chloro[13]	C ₉ H ₆ ClN	163.60	163 (M+), 165 (M+2), 128 (M-Cl)
8-Chloro[14]	C ₉ H ₆ ClN	163.60	163 (M+), 165 (M+2), 128 (M-Cl)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of chlorinated quinoline isomers.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the chlorinated quinoline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15]
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used. Parameters may include a 30° pulse angle, a

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ^{13}C .^[15]

- Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl_4 , CHCl_3) and place in a solution cell.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm^{-1} .^[15] A background spectrum of the KBr pellet or solvent should be acquired and subtracted from the sample spectrum.

UV-Vis Spectroscopy

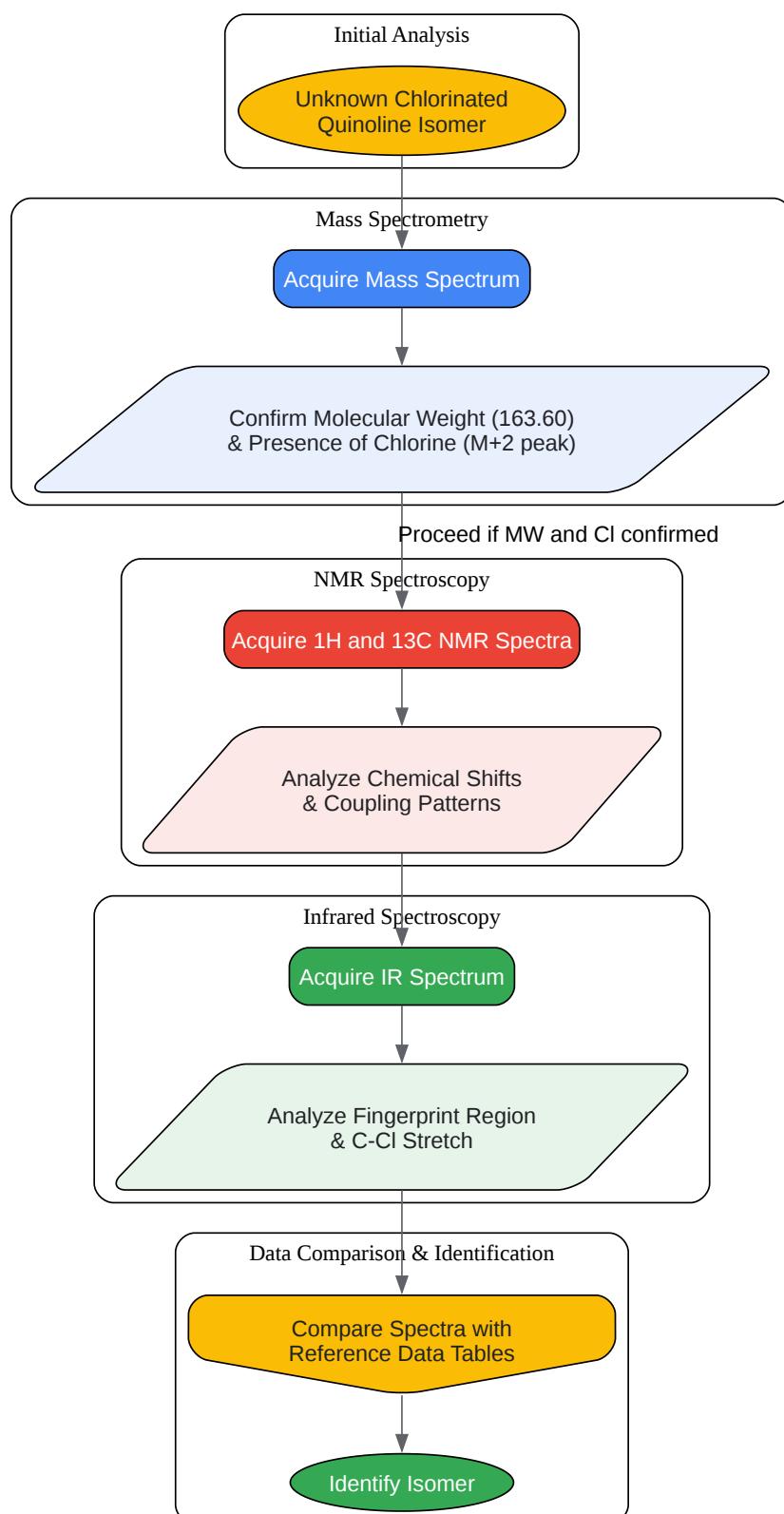
- Sample Preparation: Prepare a dilute solution of the chlorinated quinoline isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a double-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of chlorinated quinoline isomers.

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Caption: Workflow for the spectroscopic identification of chlorinated quinoline isomers.

By systematically applying these spectroscopic techniques and comparing the acquired data with the reference tables, researchers can confidently distinguish between the various chlorinated quinoline isomers, ensuring the integrity and purity of their compounds for further research and development.

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